8-Benzyl-2-chloroquinoline-3-carbaldehyde
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Overview
Description
8-Benzyl-2-chloroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a benzyl group at the 8th position, a chlorine atom at the 2nd position, and an aldehyde group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2-chloroquinoline-3-carbaldehyde typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chlorine Atom: The chlorine atom can be introduced at the 2nd position of the quinoline ring through a chlorination reaction using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Benzylation: The benzyl group can be introduced at the 8th position through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formylation: The aldehyde group can be introduced at the 3rd position using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with a Vilsmeier reagent (formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3)).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: 8-Benzyl-2-chloroquinoline-3-carboxylic acid.
Reduction: 8-Benzyl-2-chloroquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Benzyl-2-chloroquinoline-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 8-Benzyl-2-chloroquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Lacks the benzyl group at the 8th position.
8-Benzylquinoline-3-carbaldehyde: Lacks the chlorine atom at the 2nd position.
8-Benzyl-2-chloroquinoline: Lacks the aldehyde group at the 3rd position.
Uniqueness: 8-Benzyl-2-chloroquinoline-3-carbaldehyde is unique due to the combination of the benzyl group, chlorine atom, and aldehyde group on the quinoline ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
8-Benzyl-2-chloroquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family, characterized by a benzyl group at the 8th position, a chlorine atom at the 2nd position, and an aldehyde group at the 3rd position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Ring : This can be achieved through the Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
- Chlorination : The introduction of the chlorine atom at the 2nd position is done using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Benzylation : The benzyl group is introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).
These synthetic routes allow for the production of various derivatives, which can exhibit different biological activities.
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown potent activity against Escherichia coli, Staphylococcus aureus, and various fungal strains such as Aspergillus niger .
Anticancer Potential
Studies have suggested that quinoline derivatives can act as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting that modifications to the quinoline structure can enhance their efficacy .
Antimalarial Properties
Quinoline compounds are historically known for their antimalarial properties. Research indicates that this compound and its analogs may also possess activity against malaria parasites, although specific IC₅₀ values and detailed mechanisms remain to be fully elucidated .
The biological effects of this compound are largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules due to the presence of the aldehyde group. This interaction can lead to inhibition or modulation of target enzyme activities, contributing to its antimicrobial and anticancer effects .
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals unique aspects of this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Chloroquinoline-3-carbaldehyde | Lacks benzyl group | Moderate antimicrobial activity |
8-Benzylquinoline-3-carbaldehyde | Lacks chlorine atom | Reduced potency compared to this compound |
8-Benzyl-2-chloroquinoline | Lacks aldehyde group | Limited biological activity |
The presence of both the benzyl and chlorine substituents in this compound enhances its reactivity and biological potential compared to its analogs.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline exhibited varying degrees of antibacterial activity against clinical isolates, with some compounds showing MIC values lower than standard antibiotics .
- Anticancer Screening : In vitro studies on cancer cell lines revealed that specific modifications to the quinoline structure could lead to enhanced cytotoxicity. For instance, certain derivatives showed IC₅₀ values in the nanomolar range against breast cancer cells .
Future Directions
Research on this compound should focus on:
- Structural Optimization : Further modifications could enhance potency and selectivity against specific targets.
- Mechanistic Studies : Elucidating detailed mechanisms of action will help in understanding how these compounds interact at a molecular level.
- Clinical Trials : Promising candidates should progress to preclinical and clinical evaluations to assess their therapeutic potential in humans.
Properties
IUPAC Name |
8-benzyl-2-chloroquinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c18-17-15(11-20)10-14-8-4-7-13(16(14)19-17)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZJNNVBWUGFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC3=CC(=C(N=C32)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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